2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
- A 1,2,4-triazole ring (with an acetylamino substituent at position 4).
- An oxadiazole ring (attached to the 1,2,4-triazole via a sulfur atom).
- An N-(1-phenylethyl)acetamide group.
- This compound belongs to the class of heterocyclic compounds, which are essential in medicinal chemistry and drug discovery.
- Its structural complexity suggests potential biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the triazole or oxadiazole rings.
Reduction: Reduction of functional groups (e.g., acetylamino) could occur.
Substitution: Substitution reactions might involve the phenylethyl group.
- Common reagents and conditions would depend on the specific reaction, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products would vary based on the reaction type.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antimicrobial, anticancer, or anti-inflammatory activity).
Biochemistry: Study its interactions with enzymes, receptors, or other biomolecules.
Materials Science: Explore its use in materials with specific properties (e.g., sensors, catalysts).
Pharmacology: Assess its toxicity and pharmacokinetics.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available.
- Hypothetically, it could interact with cellular targets (e.g., proteins, nucleic acids) to exert its effects.
Comparison with Similar Compounds
- Similar compounds may include other 1,2,4-triazole derivatives or oxadiazoles.
- Highlighting its uniqueness would require a thorough literature search.
Remember, due to the compound’s complexity and limited available data, some aspects remain speculative
Properties
Molecular Formula |
C18H21N7O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C18H21N7O3S/c1-4-25-17(15-16(20-12(3)26)24-28-23-15)21-22-18(25)29-10-14(27)19-11(2)13-8-6-5-7-9-13/h5-9,11H,4,10H2,1-3H3,(H,19,27)(H,20,24,26) |
InChI Key |
NJHGIBHCZIYOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC(C)C2=CC=CC=C2)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
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